molecular formula C16H13BrN2O2S B11571034 N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11571034
M. Wt: 377.3 g/mol
InChI Key: CYVIDPXPEDJMJG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Acetamide Formation: The final step involves the coupling of the brominated phenyl derivative with the benzothiazole core through an acetamide linkage. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: The acetamide linkage can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Material Science: Used in the development of organic semiconductors, dyes, and pigments.

    Biological Studies: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: Utilized as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
  • N-(4-fluoro-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding, which may enhance its binding affinity to biological targets. Additionally, the bromo group can be easily substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C16H13BrN2O2S/c1-10-8-11(17)6-7-12(10)18-15(20)9-19-13-4-2-3-5-14(13)22-16(19)21/h2-8H,9H2,1H3,(H,18,20)

InChI Key

CYVIDPXPEDJMJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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